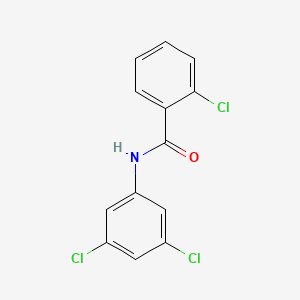

2-chloro-N-(3,5-dichlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(3,5-dichlorophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl3NO/c14-8-5-9(15)7-10(6-8)17-13(18)11-3-1-2-4-12(11)16/h1-7H,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDXDUASSQGRCBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83426-50-0 | |

| Record name | 2,3',5'-TRICHLOROBENZANILIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Modifications of 2 Chloro N 3,5 Dichlorophenyl Benzamide

Established Synthetic Pathways for 2-chloro-N-(3,5-dichlorophenyl)benzamide

The predominant method for the preparation of this compound relies on the formation of an amide bond between a carboxylic acid derivative and an aniline (B41778).

Amidation Reactions via Acid Chloride and Aniline Condensation

The most common and direct synthesis of this compound involves the condensation of 2-chlorobenzoyl chloride with 3,5-dichloroaniline (B42879). researchgate.net This reaction is a classic example of nucleophilic acyl substitution, where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the acid chloride. The process results in the formation of the amide linkage and the elimination of hydrogen chloride. To drive the reaction to completion, a base is typically added to neutralize the acidic byproduct.

Optimization of Reaction Conditions and Catalyst Systems

The efficiency of the amidation reaction can be significantly influenced by several factors, including the choice of solvent, base, and reaction temperature. Aprotic solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) are frequently employed. sphinxsai.com Organic bases like triethylamine (B128534) or pyridine (B92270) are often used to scavenge the hydrogen chloride formed during the reaction. sphinxsai.com

While the reaction often proceeds readily, particularly with reactive partners, catalysts can be employed to enhance the reaction rate. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is a known acylation catalyst that can accelerate the formation of the amide bond. The reaction is typically conducted at temperatures ranging from 0°C to room temperature to control the reaction rate and minimize the formation of byproducts. sphinxsai.com

Table 1: Typical Reaction Parameters for the Synthesis of this compound

| Parameter | Description | Common Examples |

|---|---|---|

| Reactant 1 | Acylating agent | 2-chlorobenzoyl chloride |

| Reactant 2 | Nucleophile | 3,5-dichloroaniline |

| Solvent | Aprotic solvent to dissolve reactants | Tetrahydrofuran (THF), Dichloromethane (DCM) sphinxsai.com |

| Base | To neutralize HCl byproduct | Triethylamine, Pyridine sphinxsai.com |

| Catalyst | To increase reaction rate (optional) | 4-dimethylaminopyridine (DMAP) |

| Temperature | To control reaction kinetics | 0°C to room temperature sphinxsai.com |

Design and Preparation of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues and derivatives is a key strategy for exploring the structure-activity relationships of this compound. This involves systematic modifications to both the benzoyl and dichlorophenyl rings.

Rational Modifications on the Dichlorophenyl Ring

Alterations to the dichlorophenyl moiety are accomplished by utilizing differently substituted anilines. For instance, employing 3,4-dichloroaniline (B118046) instead of 3,5-dichloroaniline would result in the formation of 2-chloro-N-(3,4-dichlorophenyl)benzamide. nist.gov This allows for the study of how the positions of the chloro substituents on the aniline ring influence the compound's conformation and potential interactions. Further variations can include the introduction of other substituents or changing the halogen atoms.

Synthesis of Hybrid Structures Incorporating Benzamide (B126) Scaffolds

A more advanced approach involves the creation of hybrid molecules that link the this compound scaffold to other chemical entities. This can lead to the development of compounds with novel properties. A common strategy for creating such hybrids is to first introduce a reactive functional group onto the benzamide core. This functionalized intermediate can then be coupled with another molecule through reactions like click chemistry to form a more complex hybrid structure.

Table 2: Examples of Starting Materials for Analogue Synthesis

| Target Analogue | Benzoyl Chloride Derivative | Aniline Derivative |

|---|---|---|

| 2-fluoro-N-(3,5-dichlorophenyl)benzamide | 2-fluorobenzoyl chloride | 3,5-dichloroaniline |

| 2-chloro-N-(3,4-dichlorophenyl)benzamide | 2-chlorobenzoyl chloride | 3,4-dichloroaniline nist.gov |

Mechanistic Investigations of Synthetic Transformations

The synthesis of this compound typically proceeds via a nucleophilic acyl substitution reaction, a fundamental transformation in organic chemistry for the formation of amide bonds. The most common approach involves the reaction of a derivative of 2-chlorobenzoic acid with 3,5-dichloroaniline. Mechanistic understanding of this transformation is largely derived from the structural analysis of the resulting product and by analogy to well-established reaction pathways for similar benzanilides.

The primary synthetic route is the acylation of 3,5-dichloroaniline with 2-chlorobenzoyl chloride. This reaction follows the general Schotten-Baumann conditions. The mechanism commences with the nucleophilic attack of the nitrogen atom of the 3,5-dichloroaniline on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. This step forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a chloride ion and a proton from the nitrogen atom, often facilitated by a mild base, to yield the stable amide product.

Detailed structural investigations of the final compound, this compound, provide significant insight into the steric and electronic effects that govern the transformation and the conformation of the product. nih.gov X-ray crystallography studies have been instrumental in elucidating the three-dimensional arrangement of the molecule. nih.govnih.gov

A key finding from these studies is the conformation of the amide linkage (-CONH-). In the solid state, the amide group of this compound is observed to be trans-planar. nih.govnih.gov This planarity is a common feature in benzanilides, arising from the delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond.

The table below summarizes key structural data obtained from crystallographic analysis, which reflects the mechanistic influence of the substituents on the final product's geometry.

| Parameter | Value | Description |

| Amide Group Conformation | trans-planar | The N-H and C=O bonds are on opposite sides of the C-N bond. nih.govnih.gov |

| Dihedral Angle (Amide-Benzoyl Ring) | 63.1 (12)° | The angle between the plane of the amide group and the plane of the 2-chlorobenzoyl ring. nih.gov |

| Dihedral Angle (Amide-Aniline Ring) | 31.1 (17)° | The angle between the plane of the amide group and the plane of the 3,5-dichlorophenyl ring. nih.gov |

| Dihedral Angle (Benzoyl-Aniline Rings) | 32.1 (2)° | The angle between the two phenyl rings. nih.gov |

These structural parameters are the result of a complex interplay of forces, including steric repulsion between the ortho-chloro group and the aniline ring, as well as electronic effects from the chlorine substituents on both aromatic rings. The observed conformation represents a thermodynamic minimum, providing a snapshot of the most stable arrangement resulting from the synthetic transformation.

Advanced Structural Characterization and Solid State Chemistry of 2 Chloro N 3,5 Dichlorophenyl Benzamide

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Analysis of 2-chloro-N-(3,5-dichlorophenyl)benzamide has provided detailed insights into its solid-state architecture. nih.gov

The crystal structure of this compound has been determined through X-ray diffraction studies. nih.gov The compound crystallizes in the orthorhombic system, with eight molecules (Z = 8) populating the unit cell. nih.gov The analysis was conducted at a temperature of 299(2) K using Mo Kα radiation. nih.gov

The dimensions of the unit cell define the repeating volume of the crystal lattice. For this compound, these parameters have been precisely measured. nih.gov In the crystalline state, the molecules are organized into chains by intermolecular N—H⋯O hydrogen bonds, which extend along the b-axis of the unit cell. nih.govnih.gov This hydrogen bonding is a key motif defining the crystal packing. nih.gov

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₈Cl₃NO |

| Molecular Weight | 300.55 |

| Crystal System | Orthorhombic |

| a (Å) | 14.699 (1) |

| b (Å) | 8.736 (1) |

| c (Å) | 20.445 (2) |

| Volume (ų) | 2625.4 (4) |

| Z | 8 |

Molecular Conformation and Geometry in the Crystalline State

The solid-state structure reveals specific geometric arrangements within the molecule, dictated by the electronic and steric nature of its constituent parts.

The central amide group (–CO–NH–) in this compound adopts a trans-planar conformation. nih.govnih.gov This means the N—H and C=O bonds are oriented trans to each other, a common and energetically favorable arrangement found in other benzanilides. nih.gov

The molecule is not globally planar. The amide group is twisted relative to the two aromatic rings. nih.gov The dihedral angle between the amide group plane and the benzoyl ring is 63.1 (12)°, while the angle with the aniline (B41778) ring is 31.1 (17)°. nih.govnih.gov Furthermore, the two aromatic rings are themselves twisted with respect to each other, forming a dihedral angle of 32.1 (2)°. nih.govnih.gov

Key Dihedral Angles in this compound

| Planes Involved | Dihedral Angle (°) |

|---|---|

| Amide Group / Benzoyl Ring | 63.1 (12) |

| Amide Group / Aniline Ring | 31.1 (17) |

| Benzoyl Ring / Aniline Ring | 32.1 (2) |

Substituents at the ortho position (the carbon atom on a benzene (B151609) ring adjacent to the point of attachment) can exert significant steric and electronic influence on the molecule's conformation. In this compound, the chlorine atom at the ortho-position of the benzoyl ring plays a critical role. nih.gov It forces the carbonyl (C=O) bond to adopt a conformation that is anti to it. nih.govnih.gov This is a noteworthy stereochemical feature, as a syn conformation is observed in the related compound 2-chloro-N-phenylbenzamide, indicating that the substitution pattern on the aniline ring influences the conformational preference around the amide linkage. nih.gov

Intermolecular Interactions and Supramolecular Assembly

The crystal structure of this compound is defined by a hierarchy of intermolecular interactions that guide its molecular packing into a well-ordered three-dimensional lattice. The molecular conformation is non-planar; the amide group exhibits a dihedral angle of 63.1° with the 2-chlorobenzoyl ring and 31.1° with the 3,5-dichlorophenyl ring, while the two aromatic rings are twisted with respect to each other by 32.1°. nih.gov This specific conformation is foundational to the resulting supramolecular assembly.

Analysis of Classical Hydrogen Bonding Networks (N-H···O)

The most significant intermolecular interaction governing the crystal packing of this compound is the classical N-H···O hydrogen bond. nih.gov This interaction occurs between the amide hydrogen (N-H), acting as the hydrogen bond donor, and the carbonyl oxygen (C=O) of an adjacent molecule, which acts as the acceptor.

This robust and directional interaction systematically links the molecules head-to-tail, forming infinite one-dimensional chains that extend along the b-axis of the orthorhombic unit cell. nih.govnih.gov The precise geometry of this hydrogen bond, as determined by X-ray crystallography, underscores its strength and importance in the primary supramolecular structure. nih.gov

Table 1: Hydrogen Bond Geometry for this compound

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N–H···O | 0.81 (5) | 2.14 (5) | 2.913 (5) | 160 (5) |

Data sourced from single-crystal X-ray diffraction studies. nih.gov

Characterization of Non-Covalent Interactions (e.g., Halogen Bonding, π-Stacking)

Halogen Bonding: Halogen bonds (C-X···A, where X is a halogen and A is a Lewis base) are increasingly recognized as important directional interactions in crystal engineering. mdpi.com In the structure of this compound, several types of halogen bonds are plausible, including C-Cl···O interactions between a chlorine atom and a carbonyl oxygen of a neighboring molecule, or C-Cl···Cl interactions. ias.ac.in These interactions, though weaker than classical hydrogen bonds, can play a crucial role in dictating the orientation of the hydrogen-bonded chains relative to one another. rsc.org

π-Stacking: The arrangement of the aromatic rings suggests the presence of π-π stacking interactions. The observed dihedral angle of 32.1° between the benzoyl and aniline rings indicates an offset or tilted arrangement, which is characteristic of stabilizing π-π interactions that minimize repulsive forces while maximizing attractive dispersion and electrostatic interactions. nih.gov These interactions likely occur between the phenyl rings of molecules in adjacent hydrogen-bonded chains, contributing to the cohesion of the three-dimensional structure. The interplay between halogen bonding and π-stacking is a critical factor in the formation of stable crystal structures in halogenated aromatic compounds. chemrxiv.org

Table 2: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Role |

|---|---|---|---|

| Halogen Bond | C-Cl | Carbonyl Oxygen (O=C) | Stabilizing inter-chain packing |

| Halogen Bond | C-Cl | Chlorine (Cl) | Influencing molecular orientation |

Impact of Intermolecular Forces on Crystal Morphology and Stability

The collective effect of the strong N-H···O hydrogen bonds and the weaker halogen and π-π interactions dictates the final crystal morphology and thermodynamic stability. The N-H···O hydrogen bonds are the primary drivers, establishing the robust 1D molecular chains. nih.gov The weaker, less directional forces then govern how these chains pack together.

This hierarchy of interactions results in the compound crystallizing in the orthorhombic space group Pbca. nih.gov The specific balance between these forces is delicate, and minor changes in crystallization conditions could potentially lead to different packing arrangements, a phenomenon known as polymorphism. ias.ac.in The observed crystal structure represents a stable thermodynamic minimum achieved through the cooperative effect of these varied intermolecular forces, which lock the molecules into a stable, repeating lattice.

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods provide essential confirmation of the molecular structure of this compound and are routinely used to assess the purity of synthesized batches. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy provides detailed information about the local electronic environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the amide proton and the aromatic protons. The single amide proton (N-H) would likely appear as a broad singlet in the downfield region (typically δ 8.5-10.0 ppm), with its chemical shift being sensitive to solvent and concentration due to hydrogen bonding. The aromatic region (δ 7.0-8.0 ppm) would be complex. researchgate.net The four protons of the 2-chlorobenzoyl group and the three protons of the 3,5-dichlorophenyl group would appear as a series of multiplets due to spin-spin coupling between adjacent protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information. The carbonyl carbon (C=O) is expected to have a characteristic signal in the downfield region (δ 165-170 ppm). The twelve aromatic carbons would appear in the δ 120-140 ppm range. Carbons bonded directly to chlorine atoms would have their chemical shifts influenced by the electronegativity of the halogen. organicchemistrydata.org The symmetry of the 3,5-dichlorophenyl ring would result in fewer signals than the number of carbons, with C3' and C5' being chemically equivalent.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift (δ) Ranges

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Amide (N-H) | 8.5 - 10.0 | Broad Singlet |

| ¹H | Aromatic (C-H) | 7.0 - 8.0 | Multiplets |

| ¹³C | Carbonyl (C=O) | 165 - 170 | Singlet |

| ¹³C | Aromatic (C-Cl) | 130 - 138 | Singlet |

Infrared (IR) Spectroscopy for Vibrational Modes of Functional Groups

Infrared (IR) spectroscopy is used to identify the characteristic vibrational modes of the functional groups present in the molecule. The spectrum of this compound is expected to be dominated by absorptions from the amide group and the substituted aromatic rings.

N-H Stretch: A prominent absorption band corresponding to the N-H stretching vibration is expected around 3300-3250 cm⁻¹. The position and broadness of this peak are indicative of the strong N-H···O hydrogen bonding present in the solid state. chemicalbook.com

C=O Stretch (Amide I): A strong, sharp absorption band, known as the Amide I band, should appear in the region of 1680-1650 cm⁻¹. This band is primarily due to the C=O stretching vibration. chemicalbook.com

N-H Bend (Amide II): The Amide II band, which arises from a coupling of the N-H in-plane bending and C-N stretching vibrations, is expected around 1550-1520 cm⁻¹.

Aromatic and C-Cl Vibrations: The spectrum will also feature several bands corresponding to aromatic C=C and C-H stretching and bending, as well as characteristic C-Cl stretching absorptions, typically found in the 800-600 cm⁻¹ region.

Table 4: Characteristic Infrared Absorption Frequencies

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3300 - 3250 | Medium-Strong, Broad |

| C=O Stretch (Amide I) | Amide | 1680 - 1650 | Strong, Sharp |

| N-H Bend (Amide II) | Amide | 1550 - 1520 | Medium-Strong |

Mass Spectrometry for Molecular Ion Identification

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of this compound. The fragmentation pattern observed under electron ionization (EI) provides valuable information for confirming the identity of the compound.

The molecular weight of this compound (C₁₃H₈Cl₃NO) is 300.55 g/mol . nih.gov In mass spectrometry, the molecule is ionized, typically by losing an electron, to form a molecular ion (M⁺•). Due to the presence of three chlorine atoms, the molecular ion peak will appear as a characteristic cluster of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. japsonline.comnist.gov This results in a distinctive pattern for the molecular ion, with multiple peaks (M⁺•, [M+2]⁺•, [M+4]⁺•, [M+6]⁺•) corresponding to the different combinations of these isotopes.

The fragmentation of benzanilides in mass spectrometry is well-documented and typically involves cleavage of the amide bond. nih.govbohrium.com For this compound, two primary fragmentation pathways are anticipated.

The first major fragmentation pathway involves the cleavage of the C-N bond, leading to the formation of a 2-chlorobenzoyl cation and a 3,5-dichloroaniline (B42879) radical, or vice versa. The most prominent of these is expected to be the 2-chlorobenzoyl cation.

A second significant fragmentation involves the loss of a chlorine atom. Studies on related 2-substituted benzanilides have shown that substituents in the 2-position can be eliminated through a "proximity effect," which involves cyclization to form a protonated 2-arylbenzoxazole. nih.govbohrium.com While this effect is typically noted for substituents on the aniline ring, the potential for loss of the chlorine atom from the benzoyl ring is also a considered fragmentation pathway.

Further fragmentation of the primary ions leads to the formation of smaller, stable cations. For instance, the 2-chlorobenzoyl cation can subsequently lose a molecule of carbon monoxide (CO) to form a chlorophenyl cation.

The expected fragmentation pattern provides a clear fingerprint for the identification of this compound.

Table 1: Predicted Major Fragment Ions of this compound in Mass Spectrometry

| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula |

| 300/302/304/306 | Molecular ion | [C₁₃H₈Cl₃NO]⁺• |

| 173/175 | 2-chlorobenzoyl cation | [C₇H₄ClO]⁺ |

| 160/162 | 3,5-dichlorophenyl radical cation | [C₆H₃Cl₂]⁺• |

| 139/141 | 2-chlorobenzoyl cation | [C₇H₄ClO]⁺ |

| 111/113 | Chlorophenyl cation | [C₆H₄Cl]⁺ |

| 75 | Phenyl cation | [C₆H₃]⁺ |

Biological Activity and Molecular Mechanisms of 2 Chloro N 3,5 Dichlorophenyl Benzamide

Comprehensive Assessment of Antifungal Efficacy

A thorough review of scientific databases and research articles reveals a significant gap in the understanding of the antifungal efficacy of 2-chloro-N-(3,5-dichlorophenyl)benzamide. While the broader class of benzamides has been a subject of interest in the development of antifungal agents, specific data for this compound is not present in the available literature.

In Vitro Inhibition Studies Against Fungal Pathogens

Currently, there are no published in vitro inhibition studies, such as those determining Minimum Inhibitory Concentration (MIC) or Minimum Fungicidal Concentration (MFC) values, for this compound against any fungal pathogens. Consequently, no data tables of its inhibitory activity can be compiled.

Evaluation of Activity in Controlled Non-Human Biological Systems

The scientific literature lacks any studies evaluating the antifungal activity of this compound in controlled non-human biological systems, such as in vivo animal models or plant-based assays.

Elucidation of Molecular Targets and Primary Mode of Action

The molecular targets and the primary mode of action for this compound as an antifungal agent have not been elucidated in the available scientific research. The following subsections represent potential mechanisms of action that are common targets for antifungal compounds; however, no studies have been found that investigate the effect of this compound on these pathways.

Inhibition of Fungal Ergosterol (B1671047) Biosynthesis (e.g., Cytochrome P450 Enzymes like CYP51)

There is no available research to suggest that this compound inhibits fungal ergosterol biosynthesis. Studies on its effect on key enzymes in this pathway, such as the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), have not been reported.

Disruption of Mitochondrial Respiration Chain Complexes (e.g., Succinate (B1194679) Dehydrogenase)

The effect of this compound on the mitochondrial respiration chain in fungi has not been a subject of published research. There is no evidence to indicate whether it targets complexes such as succinate dehydrogenase.

Effects on Fungal Cell Wall Integrity and Membrane Permeability

No studies have been published that investigate the impact of this compound on the integrity of the fungal cell wall or the permeability of the fungal cell membrane.

Structure-Activity Relationships (SAR) Governing Biological Potency

The biological potency of benzanilide (B160483) derivatives is highly dependent on the nature and position of substituents on the aromatic rings. Halogenation, in particular, plays a crucial role in defining the molecule's electronic and lipophilic character, which in turn influences its ability to interact with biological targets.

The specific arrangement of three chlorine atoms in this compound is critical to its conformational and electronic properties. The chlorine atom at the 2-position of the benzoyl ring forces the two aromatic rings into a non-coplanar orientation. X-ray crystallography data reveals that the dihedral angle between the benzoyl and the 3,5-dichlorophenyl rings is 32.1(2)°. nih.gov This twisted conformation is a common feature in ortho-substituted benzanilides and is significant for fitting into the binding pockets of target enzymes or receptors.

In contrast, the related compound N-(3,5-dichlorophenyl)benzamide, which lacks the 2-chloro substituent on the benzoyl ring, exhibits a different spatial arrangement, with the two benzene (B151609) rings forming a dihedral angle of 58.3(1)°. nih.gov This highlights the steric influence of the ortho-chloro group. The presence of chlorine atoms generally increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes.

Studies on related benzanilide-containing antifungal agents have shown that the hydrophobic nature of the anilide moiety is crucial for activity. For instance, in a series of novel azole derivatives incorporating a benzanilide fragment, the benzanilide portion is thought to extend into a narrow hydrophobic channel of the target enzyme, fungal CYP51, thereby enhancing antifungal activity. nih.gov The 3,5-dichloro substitution pattern on the aniline (B41778) ring of this compound contributes significantly to this hydrophobicity. Research on other chlorinated aromatic compounds has also indicated that specific patterns of chlorination can be critical for potent bioactivity, such as in phenazines where dichlorination was found to enhance activity against Mycobacterium leprae.

The following table summarizes the structural features of this compound and a related compound.

| Compound Name | Ring A Substituent | Ring B Substituents | Dihedral Angle Between Rings |

| This compound | 2-Chloro | 3,5-Dichloro | 32.1(2)° |

| N-(3,5-dichlorophenyl)benzamide | None | 3,5-Dichloro | 58.3(1)° |

While a specific Quantitative Structure-Activity Relationship (QSAR) study for this compound is not available, QSAR analyses on other series of antifungal compounds, including those with dichlorophenyl moieties, provide insights into the molecular descriptors that are likely important for its activity.

Key molecular descriptors that often correlate with the antifungal activity of aromatic compounds include:

Lipophilicity (logP): A crucial parameter for membrane permeability. The presence of three chlorine atoms suggests a high logP value for this compound, which would favor its accumulation in fungal cell membranes.

Electronic Properties: Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as electrostatic potential maps, are critical. The electron-withdrawing nature of the chlorine atoms significantly influences the electronic distribution across the molecule, which is key for its interaction with polar residues in a target's binding site.

Steric Descriptors: Molecular weight, volume, and surface area are important for determining the fit of the molecule within a receptor or enzyme active site. The specific twisted conformation dictated by the ortho-chloro substituent is a key steric feature.

In QSAR studies of other antifungal agents, it has been shown that a balance of these properties is necessary for optimal activity. For example, in a study of N,N'-diacylhydrazines with a 2,4-dichlorophenoxy moiety, both steric and electronic fields were found to be significant predictors of antifungal activity.

Cellular and Biochemical Responses in Target Organisms

Direct studies on the cellular and biochemical effects of this compound are not prominent in the literature. However, the mechanisms of action of other antifungal benzanilides and related chlorinated aromatic compounds suggest potential pathways through which it may exert its effects.

Many antifungal agents that feature an aromatic amide structure target the integrity of the fungal cell membrane, often through the inhibition of ergosterol biosynthesis. nih.govnih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death. nih.gov A recent study on benzanilide-containing azoles demonstrated that these compounds inhibit the fungal enzyme CYP51 (lanosterol 14-α-demethylase), a key enzyme in the ergosterol biosynthesis pathway. rsc.orgnih.gov The structural similarities suggest that this compound could potentially act via a similar mechanism.

Furthermore, some antifungal compounds can induce the production of reactive oxygen species (ROS) in fungal cells, leading to oxidative stress and subsequent damage to cellular components like proteins, lipids, and DNA. rsc.org This represents another plausible, albeit unconfirmed, mechanism of action for this compound.

The cellular responses to such compounds often include:

Inhibition of fungal growth and proliferation.

Disruption of cell membrane integrity, leading to leakage of intracellular contents. researchgate.net

Inhibition of biofilm formation, a key virulence factor for many pathogenic fungi. rsc.org

Morphological changes in fungal cells, such as abnormal hyphal growth.

It is important to note that without direct experimental evidence, these proposed mechanisms remain speculative for this compound and are inferred from the activities of structurally related compounds.

Mechanisms of Biological Resistance to 2 Chloro N 3,5 Dichlorophenyl Benzamide

Emergence and Evolution of Fungal Resistance Phenotypes

The repeated and widespread application of site-specific fungicides, such as SDHIs, creates a strong selection pressure on fungal populations. apsnet.org This can lead to the emergence and selection of resistant individuals. Initially, resistant strains may be present at a very low frequency within the pathogen population. However, with continued use of the fungicide, these resistant strains can outcompete the susceptible ones, leading to a significant increase in their population and a reduction in the fungicide's efficacy.

The evolution of resistance is a dynamic process influenced by factors such as the specific fungal pathogen, the host crop, and the intensity of fungicide use. For many plant pathogenic fungi, resistance to SDHIs has been documented following their extensive use. online-rpd.org For instance, resistance to SDHI fungicides has been observed in pathogens like Botrytis cinerea and Zymoseptoria tritici. online-rpd.org While direct evidence for resistance to 2-chloro-N-(3,5-dichlorophenyl)benzamide is not extensively documented in public literature, the principles governing the emergence of resistance to other SDHIs are applicable. The development of resistance is often associated with a fitness cost in the absence of the fungicide, although some resistant strains have been shown to be as fit as their wild-type counterparts.

Molecular Basis of Resistance Development

The molecular underpinnings of fungicide resistance are primarily centered on two key strategies employed by the fungus: altering the drug's target to prevent binding and actively pumping the drug out of the cell.

The most common mechanism of resistance to SDHI fungicides is the modification of the target enzyme, succinate (B1194679) dehydrogenase (SDH), also known as complex II in the mitochondrial respiratory chain. online-rpd.orgapsnet.org The SDH enzyme is composed of four subunits: SdhA, SdhB, SdhC, and SdhD. SDHI fungicides inhibit fungal respiration by binding to the ubiquinone-binding site (Qp-site) of the SDH enzyme, which is formed by the SdhB, SdhC, and SdhD subunits.

Mutations in the genes encoding these subunits can lead to amino acid substitutions that reduce the binding affinity of the SDHI fungicide to the enzyme, thereby conferring resistance. online-rpd.orgnih.gov These mutations are highly specific and can result in varying levels of resistance to different SDHI fungicides. No mutations related to SDHI resistance have been reported in the SdhA subunit. apsnet.org

Several key mutations have been identified in various fungal pathogens that confer resistance to SDHI fungicides. These include:

In the SdhB subunit: Mutations at positions such as H277Y/R/L in Alternaria alternata and P225L/F/T or N230I in Botrytis cinerea have been reported to confer resistance. online-rpd.orgapsnet.orgresearchgate.net

In the SdhC subunit: Alterations like H134R and S135R in Alternaria alternata and G79R are known to reduce sensitivity to SDHIs. apsnet.orgapsnet.org

In the SdhD subunit: Mutations such as D123E and H133R/P/T in Alternaria alternata have been linked to resistance. researchgate.net

The table below summarizes some of the key mutations in SDH genes that have been identified in various fungal species, leading to resistance against SDHI fungicides.

| Fungal Species | Gene Subunit | Mutation |

| Alternaria alternata | SdhB | H277Y, H277L |

| SdhC | H134R, G79R, S135R | |

| SdhD | D123E, H133R | |

| Botrytis cinerea | SdhB | P225F, N230I, H272L/R/Y |

| Corynespora cassiicola | SdhB | H278Y/R |

| SdhC | S73P | |

| Sclerotinia sclerotiorum | SdhD | H132R |

This table provides examples of mutations and is not exhaustive.

While CYP51 (lanosterol 14α-demethylase) is the target for azole fungicides (DMIs), mutations in this gene are not directly responsible for resistance to SDHIs, as they have a different mode of action. apsnet.org

A secondary, yet significant, mechanism of fungicide resistance is the increased expression of efflux transporters, which actively pump the fungicide out of the fungal cell, reducing its intracellular concentration to sub-lethal levels. online-rpd.orgapsnet.org These transporters are often ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters. biotechmedjournal.comwur.nl

Overexpression of these transporters can lead to multidrug resistance (MDR), where the fungus becomes resistant to a variety of structurally and functionally unrelated compounds. embrapa.br In the context of SDHI resistance, the overexpression of ABC transporters has been implicated in reduced sensitivity in some fungal pathogens. online-rpd.org For example, in Botrytis cinerea, the transporter BcatrD has been associated with sensitivity to DMI fungicides, and similar mechanisms could play a role in resistance to other classes of fungicides. wur.nl The regulation of these efflux pumps is complex and can be triggered by exposure to fungicides, leading to an adaptive resistance response. asm.org

Analysis of Cross-Resistance Patterns with Other Fungicidal Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides. Within the SDHI class, the pattern of cross-resistance is complex. frac.info A specific mutation in an SDH gene may lead to high resistance to one SDHI fungicide but have a lesser effect on another, a phenomenon known as incomplete or differential cross-resistance. apsnet.orgau.dk For instance, in Alternaria alternata, mutations H277Y in SdhB and S135R in SdhC conferred high levels of resistance to boscalid, while sensitivity to fluopyram (B1672901) and pydiflumetofen (B1532787) was less affected. apsnet.orgnih.gov

This complexity arises from the structural diversity among different SDHI fungicides and their varied interactions with the mutated SDH enzyme. frac.info The table below illustrates the variable resistance factors conferred by different SdhB mutations in Botrytis cinerea against a range of SDHI fungicides.

| SdhB Mutation | Boscalid | Fluopyram | Bixafen | Fluxapyroxad |

| P225F | High Resistance | High Resistance | High Resistance | High Resistance |

| N230I | Moderate Resistance | Moderate Resistance | Low Resistance | Moderate Resistance |

| H272L | High Resistance | Low Resistance | High Resistance | High Resistance |

| H272R | High Resistance | Low Resistance | High Resistance | High Resistance |

| H272Y | High Resistance | Low Resistance | High Resistance | High Resistance |

Data adapted from studies on Botrytis cinerea, illustrating the concept of differential cross-resistance. online-rpd.org

Due to their distinct mode of action targeting the SDH enzyme, there is generally no cross-resistance between SDHIs and other fungicide classes such as Quinone outside Inhibitors (QoIs), Demethylation Inhibitors (DMIs), or benzimidazoles, which target cytochrome b, CYP51, and β-tubulin, respectively. apsnet.orgscielo.br

Research Strategies for Mitigating and Managing Resistance Development

To preserve the efficacy of SDHI fungicides like this compound, proactive resistance management strategies are essential. Research and recommendations from bodies like the Fungicide Resistance Action Committee (FRAC) focus on several key approaches:

Alternation and Mixtures: One of the primary strategies is to use SDHI fungicides in alternation or in mixtures with fungicides that have a different mode of action. frac.infocroplife.org.au This reduces the selection pressure for resistance to any single class of fungicide.

Limiting Applications: Restricting the number of applications of SDHI fungicides per season helps to minimize the selection pressure on fungal populations. frac.infonzpps.org

Preventative Use: Applying fungicides before the establishment of a high disease level can be more effective and reduce the likelihood of selecting for resistant individuals. frac.infonzpps.org

Monitoring: Regular monitoring of fungal populations for shifts in sensitivity to SDHI fungicides is crucial for early detection of resistance and for adapting management strategies accordingly. apsnet.org

Development of Novel Fungicides: Ongoing research aims to develop new fungicides with different modes of action or that are effective against resistant strains. apsnet.org A deeper understanding of the structural biology of the SDH enzyme can aid in the design of SDHIs that are less susceptible to existing resistance mutations.

By implementing these integrated strategies, the development of resistance to valuable fungicides can be delayed, ensuring their continued effectiveness in disease management. apsnet.org

Environmental Fate and Degradation Pathways of 2 Chloro N 3,5 Dichlorophenyl Benzamide

Abiotic Transformation Processes in Environmental Compartments

Abiotic transformation processes, which are independent of biological activity, play a significant role in the environmental degradation of chemical compounds. These processes include hydrolysis and photolysis.

Hydrolytic Stability and Degradation Kinetics

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The rate of hydrolysis can be influenced by pH, temperature, and the presence of catalysts.

Table 1: Hydrolytic Stability Data for 2-chloro-N-(3,5-dichlorophenyl)benzamide

| pH | Temperature (°C) | Half-life (t½) | Degradation Products |

|---|

Photolytic Decomposition Under Simulated Solar Irradiation

Photolysis is the decomposition of molecules by light. The extent of photolytic degradation depends on the light absorption properties of the molecule and the quantum yield of the degradation reaction.

There is a lack of specific studies on the photolytic decomposition of this compound under simulated solar irradiation. The presence of aromatic rings and chlorine substituents suggests a potential for phototransformation. Generally, chlorinated aromatic compounds can undergo photolytic dechlorination or transformation of the aromatic ring structure upon exposure to sunlight. However, without experimental data, the specific photoproducts, degradation rates, and environmental half-life of this compound due to photolysis cannot be specified.

Table 2: Photolytic Decomposition Data for this compound

| Light Source | Wavelength (nm) | Half-life (t½) | Photodegradation Products |

|---|

Biotic Degradation by Environmental Microbial Communities

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms and is a primary mechanism for the removal of many synthetic chemicals from the environment.

Aerobic and Anaerobic Biodegradation Pathways

Limited to no specific information is available regarding the aerobic and anaerobic biodegradation pathways of this compound. In general, the biodegradation of chlorinated aromatic compounds can proceed under both aerobic and anaerobic conditions, although the specific pathways and rates are highly dependent on the compound's structure and the microbial communities present.

Under aerobic conditions, microorganisms often utilize oxygenases to initiate the degradation of chlorinated aromatic compounds. For analogous compounds, this can lead to the hydroxylation of the aromatic ring and subsequent ring cleavage. Under anaerobic conditions, reductive dechlorination is a common pathway, where chlorine atoms are sequentially removed and replaced by hydrogen atoms. The resulting metabolites are often less chlorinated and potentially more amenable to further degradation. However, the applicability of these general pathways to this compound has not been experimentally verified.

Identification and Characterization of Microbial Metabolites

Due to the absence of biodegradation studies for this compound, there is no information on the identity and characterization of its microbial metabolites. Hypothetically, cleavage of the amide bond could lead to the formation of 2-chlorobenzoic acid and 3,5-dichloroaniline (B42879), which could then be further metabolized by microbial communities. Reductive dechlorination could also lead to various partially dechlorinated derivatives.

Table 3: Potential Microbial Metabolites of this compound

| Degradation Pathway | Potential Metabolites | Status |

|---|---|---|

| Aerobic Biodegradation | Data Not Available | Not Studied |

| Anaerobic Biodegradation | Data Not Available | Not Studied |

Environmental Distribution and Persistence Characteristics

The environmental distribution and persistence of a chemical are determined by a combination of its physical-chemical properties and its susceptibility to abiotic and biotic degradation. Given the lack of specific data for this compound, its environmental behavior can only be inferred from its chemical structure.

The presence of three chlorine atoms suggests that the compound is likely to be hydrophobic and have a tendency to sorb to soil organic matter and sediment, which could limit its mobility in the environment. This sorption may also reduce its bioavailability for microbial degradation. The persistence of this compound in various environmental compartments (soil, water, sediment) is currently unknown due to the absence of specific degradation rate data.

Adsorption and Desorption Behavior in Soil and Sediment

There is currently no available scientific literature that has studied the adsorption and desorption characteristics of this compound in soil or sediment. Key parameters used to determine a chemical's mobility in soil, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water partition coefficient (Kd), have not been experimentally measured or published for this specific compound. Therefore, its potential to bind to soil and sediment particles or to leach into groundwater remains uncharacterized.

Due to the absence of research data, a data table for adsorption and desorption behavior cannot be generated.

Volatilization Potential and Atmospheric Transport Dynamics

The potential for this compound to volatilize from soil or water surfaces and undergo atmospheric transport has not been documented. Essential physicochemical properties that govern this behavior, including vapor pressure and Henry's Law constant, are not available for this compound in the public domain. Without this information, it is not possible to assess its likelihood of becoming airborne and being transported over distances.

Given the lack of specific data, a data table for volatilization and atmospheric transport properties cannot be provided.

Metabolism in Non-Target Organisms within Ecosystems (e.g., plants)

There are no published studies on the metabolism of this compound in non-target organisms, such as plants. Research into its uptake, translocation, and biotransformation within plant tissues has not been conducted. As a result, the metabolic pathways, potential for bioaccumulation, and the identity of any resulting metabolites in plants or other ecosystem organisms are unknown.

In the absence of research findings, a data table detailing metabolic pathways in non-target organisms cannot be constructed.

Analytical Methodologies for Detection and Quantification of 2 Chloro N 3,5 Dichlorophenyl Benzamide

Chromatographic Separation Techniques for Complex Matrices

Chromatographic techniques are fundamental for isolating 2-chloro-N-(3,5-dichlorophenyl)benzamide from the myriad of other compounds present in a sample extract. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties and the specific requirements of the analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

Given its molecular structure, which includes polar amide and non-polar chlorinated aromatic rings, reversed-phase HPLC (RP-HPLC) is the most suitable approach for the analysis of this compound. Method development would focus on optimizing the separation from matrix interferences and structurally similar compounds.

A typical starting point for method development would involve a C18 or C8 stationary phase, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, would be employed. The addition of a modifier like formic acid to the mobile phase can improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov

Table 1: Proposed Starting Parameters for HPLC Method Development

| Parameter | Recommended Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for non-polar to moderately polar compounds. |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier. Formic acid aids in protonation and improves peak shape. |

| Elution Mode | Gradient | Allows for efficient elution of a wide range of compounds, from polar to non-polar, which is crucial for complex environmental samples. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Column Temp. | 30 - 40 °C | Controls retention time and viscosity. Elevated temperatures can improve peak efficiency. |

| Detector | UV-Diode Array Detector (DAD) or Mass Spectrometer (MS) | DAD for initial method development and quantification at higher concentrations; MS for high sensitivity and selectivity. |

| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |

Method validation would proceed according to established guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). wu.ac.thnih.govresearchgate.net

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound has limited native volatility due to its amide group, GC analysis can be made feasible through derivatization. This process involves chemically modifying the analyte to increase its volatility and thermal stability. For instance, the amide group could be derivatized to a less polar, more volatile functional group.

Alternatively, for related compounds, methods involving high-temperature GC analysis without derivatization have been used, though this can risk thermal degradation. nih.govmdpi.com A GC method would typically employ a low-polarity capillary column, such as one with a 5% phenyl-polysiloxane stationary phase (e.g., DB-5ms).

Table 2: Potential GC Method Parameters (Post-Derivatization)

| Parameter | Recommended Condition | Purpose |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-polarity column suitable for a wide range of organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase for GC. |

| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the derivatized analyte without degradation. |

| Oven Program | Start at 100°C, ramp to 300°C at 10-15°C/min | A temperature gradient to separate compounds based on their boiling points. |

| Detector | Electron Capture Detector (ECD) or Mass Spectrometer (MS) | ECD is highly sensitive to halogenated compounds. MS provides definitive identification. |

Mass Spectrometry (MS) for Sensitive and Selective Detection

Mass spectrometry is the gold standard for detection in trace organic analysis due to its unparalleled sensitivity and selectivity. When coupled with a chromatographic separation technique (LC-MS or GC-MS), it can provide definitive identification and quantification even at very low concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications

LC coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying this compound in complex matrices. umb.edu The analysis is typically performed using an electrospray ionization (ESI) source, which is well-suited for polar molecules. The instrument would be operated in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.

In MRM, the first quadrupole (Q1) is set to select the mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) or other relevant precursor ions. This precursor ion is then fragmented in the collision cell (Q2), and the third quadrupole (Q3) is set to monitor for one or more specific fragment ions (product ions). This two-stage mass filtering drastically reduces chemical noise and interferences.

Table 3: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Description | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The amide group is readily protonated to form [M+H]⁺. |

| Precursor Ion (Q1) | To be determined experimentally (Expected around m/z 300.9, based on isotopic pattern) | Corresponds to the mass of the intact, protonated molecule. |

| Product Ions (Q3) | To be determined by fragmentation analysis | Specific fragments resulting from the collision-induced dissociation of the precursor ion. These provide structural confirmation. |

| Collision Energy | To be optimized | The voltage applied to the collision cell to induce optimal fragmentation. |

Application of Isotope-Labeled Internal Standards for Quantification

For the most accurate and precise quantification, the use of a stable isotope-labeled (SIL) internal standard is indispensable. waters.comamazonaws.comscispace.com A SIL internal standard is a version of the analyte molecule where one or more atoms (e.g., ¹²C, ¹H) have been replaced with their heavy stable isotopes (e.g., ¹³C, ²H or Deuterium).

The ideal SIL standard for this compound would be, for example, this compound-¹³C₆, where the six carbons of the benzoyl ring are replaced with ¹³C. This standard is chemically identical to the analyte and will therefore have the same behavior during sample extraction, cleanup, chromatography, and ionization. nih.gov However, it is distinguishable by its mass.

By adding a known amount of the SIL standard to the sample at the very beginning of the analytical process, any loss of analyte during sample preparation or any suppression of the MS signal due to matrix effects will affect the standard and the analyte equally. waters.com Quantification is then based on the ratio of the MS response of the native analyte to that of the SIL standard, providing a highly robust and accurate measurement. scispace.com

Sample Preparation Techniques for Diverse Environmental Samples

The goal of sample preparation is to extract the analyte from the sample matrix (e.g., water, soil, sediment) and concentrate it while removing interfering substances.

For water samples, Solid-Phase Extraction (SPE) is a common and effective technique. researchgate.netusgs.gov A water sample, with its pH adjusted if necessary, is passed through a cartridge containing a solid sorbent. For a compound like this compound, a reversed-phase sorbent such as C18 or a polymeric sorbent (e.g., Oasis HLB) would be effective at retaining the analyte from the aqueous phase. After washing the cartridge to remove salts and polar interferences, the analyte is eluted with a small volume of an organic solvent like acetonitrile or methanol. This extract can then be further concentrated and analyzed.

For solid samples like soil or sediment, Pressurized Liquid Extraction (PLE) or ultrasonication-assisted solvent extraction are common methods. spectroscopyonline.comepa.gov The sample is extracted with an appropriate organic solvent or solvent mixture (e.g., acetone (B3395972)/hexane (B92381), acetonitrile). The resulting extract is often complex and requires a "cleanup" step to remove co-extracted matrix components like lipids or humic acids. This cleanup can be performed using SPE or gel permeation chromatography (GPC) before the final analysis by LC-MS/MS.

Extraction Methodologies for Solid and Liquid Matrices

The initial and one of the most critical steps in the analytical workflow is the efficient extraction of the target analyte from the sample matrix. The choice of extraction technique is contingent on the physical state of the matrix (solid or liquid) and the physicochemical properties of this compound.

For liquid matrices , such as water, conventional methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are commonly employed. gcms.czresearchgate.net

Liquid-Liquid Extraction (LLE) : This technique involves the partitioning of the analyte between the aqueous sample and an immiscible organic solvent. gcms.cz For a non-polar compound like this compound, solvents such as dichloromethane (B109758) or a mixture of hexane and acetone would be suitable. The efficiency of LLE can be influenced by the pH of the aqueous sample, which should be adjusted to ensure the analyte is in a neutral form to maximize its transfer into the organic phase.

Solid-Phase Extraction (SPE) : SPE has become a popular alternative to LLE due to its lower solvent consumption, higher enrichment factors, and potential for automation. researchgate.netresearchgate.net For the extraction of chlorinated pesticides from water, C18 (octadecyl) bonded silica (B1680970) is a common sorbent choice due to its non-polar nature, which effectively retains hydrophobic compounds. ut.ac.irresearchgate.netfao.org The process involves passing the water sample through the SPE cartridge, after which the retained analytes are eluted with a small volume of an organic solvent like acetonitrile or methanol. researchgate.net

For solid matrices , such as soil and sediment, the extraction process is generally more rigorous to overcome the strong interactions between the analyte and the matrix particles.

Soxhlet and Ultrasonic Extraction : Traditional methods like Soxhlet and ultrasonic-assisted extraction are effective for extracting persistent organic pollutants from solid samples. pjoes.com These methods typically use organic solvents or solvent mixtures to ensure exhaustive extraction of the analyte from the sample.

Pressurized Liquid Extraction (PLE) : Also known as accelerated solvent extraction (ASE), PLE utilizes elevated temperatures and pressures to enhance the extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : The QuEChERS method has gained widespread adoption for pesticide residue analysis in a variety of matrices, including soil. researchgate.netnih.govsigmaaldrich.com This method involves an initial extraction with acetonitrile followed by a "salting-out" step using salts like magnesium sulfate (B86663) and sodium chloride to induce phase separation. researchgate.netnih.gov The resulting organic extract can then be directly analyzed or subjected to a further clean-up step.

An illustrative comparison of extraction methods for similar analytes is presented in the table below.

| Extraction Method | Matrix | Typical Solvents | Advantages | Disadvantages |

| Liquid-Liquid Extraction (LLE) | Water | Dichloromethane, Hexane | Simple, widely applicable | Large solvent consumption, emulsion formation |

| Solid-Phase Extraction (SPE) | Water | Acetonitrile, Methanol | Low solvent use, high enrichment | Cartridge cost, potential for clogging |

| Ultrasonic Extraction | Soil | Acetone/Hexane mixture | Faster than Soxhlet | Requires operator attention |

| QuEChERS | Soil, Food | Acetonitrile | Fast, high throughput, low solvent use | May require further cleanup |

Clean-up Procedures for Interference Removal

Following extraction, the resulting extract often contains co-extracted matrix components (e.g., lipids, pigments, humic substances) that can interfere with the subsequent instrumental analysis. hrpub.orgekb.eg Therefore, a clean-up step is crucial to remove these interferences, thereby improving the sensitivity and reliability of the detection method.

Dispersive Solid-Phase Extraction (d-SPE) : This is a key component of the QuEChERS methodology. nih.gov An aliquot of the initial extract is mixed with a combination of sorbents in a centrifuge tube. For the analysis of chlorinated compounds, common sorbents include:

Primary Secondary Amine (PSA) : To remove organic acids, fatty acids, and some sugars. nih.gov

Graphitized Carbon Black (GCB) : To remove pigments like chlorophyll (B73375) and carotenoids. researchgate.netnih.gov

C18 : To remove non-polar interferences such as lipids. researchgate.net

Solid-Phase Extraction (SPE) Clean-up : SPE cartridges can also be used for clean-up. Florisil®, a magnesium silicate (B1173343) adsorbent, is frequently used for the clean-up of chlorinated pesticide extracts. epa.gov The extract is passed through the cartridge, and different solvent fractions can be collected to separate the analytes from interferences.

Gel Permeation Chromatography (GPC) : GPC is an effective technique for removing high-molecular-weight interferences, such as lipids and polymers, from the sample extract. hrpub.orgresearchgate.net The separation is based on the size of the molecules, with larger molecules eluting before the smaller analyte molecules.

The selection of the appropriate clean-up strategy will depend on the complexity of the matrix and the nature of the interferences present. A summary of common clean-up sorbents and their applications is provided below.

| Sorbent | Target Interferences |

| Primary Secondary Amine (PSA) | Fatty acids, organic acids, sugars |

| Graphitized Carbon Black (GCB) | Pigments (chlorophyll, carotenoids), sterols |

| C18 (Octadecyl) | Lipids, non-polar compounds |

| Florisil® | Polar interferences |

Validation and Quality Control Protocols in Environmental Monitoring

Method validation is an essential requirement to ensure that the analytical data generated are reliable and fit for purpose. nih.govannualreviews.org For environmental monitoring of this compound, a validated method would need to demonstrate acceptable performance for a set of key parameters. eurl-pesticides.eueurl-pesticides.eu

Linearity and Working Range : The linearity of the method is established by analyzing a series of standard solutions of the analyte at different concentrations. The response of the analytical instrument should be proportional to the concentration of the analyte over a defined range.

Accuracy and Recovery : Accuracy is typically assessed by performing recovery experiments, where a known amount of the analyte is spiked into a blank matrix sample. mdpi.com The sample is then taken through the entire analytical procedure, and the percentage of the spiked analyte that is recovered is calculated. For many pesticide residue methods, average recoveries in the range of 70-120% are considered acceptable. pjoes.com

Precision : Precision refers to the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of the results from replicate analyses of a spiked sample. An RSD of less than 20% is often required for trace-level analysis. ut.ac.irresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ) : The LOD is the lowest concentration of the analyte that can be reliably detected by the analytical method, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. cabidigitallibrary.orgresearchgate.net These limits are crucial for determining the suitability of the method for monitoring the compound at environmentally relevant concentrations.

Quality control (QC) procedures are implemented to ensure the continued validity of the analytical results during routine analysis. eurl-pesticides.eueuropa.eu This involves the regular analysis of QC samples alongside the environmental samples.

Method Blanks : A method blank (a sample of the matrix known to be free of the analyte) is analyzed with each batch of samples to check for contamination during the analytical process.

Spiked Samples : A matrix spike (a sample of the matrix to which a known amount of the analyte has been added) is analyzed to monitor the performance of the method in terms of recovery.

Continuing Calibration Verification (CCV) : A standard solution of the analyte is analyzed at regular intervals to verify that the instrument's response remains stable throughout the analytical run.

The table below presents hypothetical validation data for the analysis of a compound like this compound in water, based on typical performance characteristics for similar analytical methods.

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.99 | 0.998 |

| Recovery | 70-120% | 95% |

| Precision (RSD) | < 20% | 8% |

| LOQ | Dependent on regulatory limits | 0.1 µg/L |

Computational Chemistry and in Silico Modeling of 2 Chloro N 3,5 Dichlorophenyl Benzamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are employed to elucidate the fundamental electronic characteristics of 2-chloro-N-(3,5-dichlorophenyl)benzamide, offering predictions of its geometry, stability, and reactivity.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two principal quantum mechanical methods used to study molecules like this compound. wikipedia.org The HF method approximates the many-electron wavefunction as a single Slater determinant, providing a foundational, albeit less accurate, description of the system. wikipedia.org DFT, on the other hand, is a method that calculates the electronic structure based on the electron density, often yielding more accurate results with a reasonable computational cost. nanobioletters.com

For similar benzanilide (B160483) structures, DFT calculations, particularly using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), have been shown to accurately reproduce molecular geometries that show good agreement with experimental X-ray diffraction data. researchgate.netresearchgate.net In the case of this compound, experimental studies have determined its crystal structure, revealing key geometrical parameters. nih.govnih.gov For instance, the amide group (-NHCO-) is trans-planar, and it forms dihedral angles of 63.1° and 31.1° with the benzoyl and aniline (B41778) rings, respectively. nih.govnih.gov The two benzene (B151609) rings themselves have a dihedral angle of 32.1° between them. nih.govnih.gov DFT calculations would be used to model this structure, and the correlation between the calculated and experimental values would serve to validate the computational method and basis set chosen.

Table 1: Experimental Structural Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₈Cl₃NO nih.gov |

| Molecular Weight | 300.55 g/mol nih.gov |

| Amide Group Conformation | trans-planar nih.govnih.gov |

| Dihedral Angle (Amide - Benzoyl Ring) | 63.1° nih.govnih.gov |

| Dihedral Angle (Amide - Aniline Ring) | 31.1° nih.govnih.gov |

This table presents crystallographic data which serves as a benchmark for validating computational models derived from DFT and HF methods.

Quantum chemical calculations provide deep insights into the electronic properties of this compound. Key parameters derived from these computations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) map is another valuable output. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. researchgate.net For this compound, the oxygen atom of the carbonyl group and the chlorine atoms are expected to be regions of high electron density, making them susceptible to electrophilic attack, while the hydrogen on the amide group would be a site for nucleophilic attack. researchgate.net

From HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include:

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Global Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of global hardness, indicating the capacity of a molecule to receive electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment.

Studies on similar chloro-amide compounds have used these descriptors to understand their reactivity profiles. jst.org.in

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. nih.gov This method is crucial for identifying potential biological targets and understanding the mechanism of action.

Given the structural similarities to known antifungal agents, molecular docking studies can be used to predict the binding modes of this compound with various fungal enzymes. For instance, studies on the related compound 2-chloro-N-phenylacetamide have shown interactions with key fungal enzymes. scielo.br Docking simulations could predict how this compound fits into the active sites of enzymes such as C-14-α-demethylase, an essential enzyme in the ergosterol (B1671047) biosynthesis pathway, which is a common target for antifungal drugs. scielo.br The simulations would reveal specific interactions, such as hydrogen bonds between the amide group's N-H or C=O and amino acid residues (like tyrosine) in the enzyme's active site, as well as hydrophobic or steric interactions involving the chlorinated phenyl rings. nih.govscielo.br

A key output of molecular docking is the estimation of binding energy (or docking score), which quantifies the binding affinity between the ligand and its target. A more negative binding energy value typically indicates a more stable and favorable interaction. Docking studies on analogous chloro-acetamide and benzamide (B126) derivatives against various enzymes have reported a range of binding energies. nih.govscielo.br

Table 2: Example Binding Energies of a Similar Compound (2-chloro-N-phenylacetamide) with Fungal Enzymes

| Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|

| C-14-α-demethylase | -55.87 | Tyrosine, Threonine scielo.br |

| Squalene epoxidase | -60.28 | Asparagine, Proline, Phenylalanine scielo.br |

| Delta-14-sterol reductase | -60.28 | Not specified scielo.br |

| 1,3-β-glucan synthase | -57.51 | Not specified scielo.br |

This table shows binding energies from a molecular docking study of a structurally related amide, illustrating the type of data generated. It is hypothesized that this compound would exhibit similar interactions.

These estimated affinities help in ranking potential biological targets and prioritizing compounds for further experimental testing.

Molecular Dynamics Simulations for Conformational Flexibility and Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target. rsc.orgmdpi.com

By simulating the ligand-protein complex in a biologically relevant environment (e.g., in water), MD can be used to:

Assess Conformational Stability: MD simulations can track the conformational changes of the ligand within the binding pocket, confirming whether the binding pose predicted by docking is stable over time. researchgate.net

Analyze Ligand-Receptor Interactions: The simulation can reveal the persistence of key interactions (like hydrogen bonds) and identify new interactions not captured in the static docking pose. nih.gov

Calculate Binding Free Energy: More advanced MD techniques can provide a more accurate calculation of the binding free energy, which is a more rigorous measure of binding affinity than docking scores.

For related benzamide derivatives, MD simulations have been successfully used to validate docking results and confirm the stability of the ligand in the active site of enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net Such studies typically analyze the root-mean-square deviation (RMSD) of the ligand and protein atoms to assess the stability of the complex throughout the simulation. researchgate.net

In Silico Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for this compound through computational methods, primarily Density Functional Theory (DFT), allows for a theoretical corroboration of experimental data and a deeper understanding of the molecule's structural and electronic properties. While experimental spectra for this compound have been recorded, the in silico approach provides a powerful comparative tool.

Detailed research findings on analogous benzamide structures demonstrate that DFT calculations, often employing the B3LYP functional with basis sets such as 6-311+G(2d,p), can accurately predict spectroscopic data. For this compound, a similar methodology would be employed. The process begins with the optimization of the molecule's geometry to find its lowest energy conformation. This optimized structure then serves as the basis for subsequent calculations.

In Silico Infrared (IR) Spectroscopy Prediction:

The vibrational frequencies of this compound can be calculated using DFT. These calculations yield a set of harmonic vibrational wavenumbers corresponding to the fundamental modes of vibration. Due to the nature of the theoretical model, these calculated frequencies are often systematically higher than experimental values. Therefore, they are typically scaled by an appropriate factor to improve agreement with experimental data. The predicted IR spectrum provides valuable information on characteristic functional group vibrations, such as the N-H and C=O stretching of the amide group, and the C-Cl stretching modes of the chlorinated phenyl rings.

In Silico Nuclear Magnetic Resonance (NMR) Spectroscopy Prediction:

The 1H and 13C NMR chemical shifts can also be predicted using DFT calculations, commonly with the Gauge-Including Atomic Orbital (GIAO) method. The magnetic shielding tensors are calculated for each nucleus in the optimized geometry. The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. The predicted NMR spectra can aid in the assignment of experimental signals to specific protons and carbon atoms within the molecule, providing a detailed map of the electronic environment of each nucleus.

The following table illustrates the type of data that would be generated from such in silico spectroscopic predictions for this compound.

| Parameter | Predicted Value (Conceptual) | Associated Functional Group/Atom |

| IR Frequency (cm-1) | ~3300 | N-H stretch |

| ~1670 | C=O stretch (Amide I) | |

| ~1540 | N-H bend (Amide II) | |

| ~1100-1000 | C-Cl stretch | |

| 1H NMR (ppm) | ~8.5 | Amide N-H |

| ~7.2-7.8 | Aromatic Protons | |

| 13C NMR (ppm) | ~165 | Carbonyl Carbon (C=O) |

| ~120-140 | Aromatic Carbons |

Computational Assessment of Environmental Behavior (e.g., Biodegradability Prediction)

These predictive models are built upon large datasets of experimentally determined properties of various chemicals. By correlating molecular descriptors (which are numerical representations of a molecule's structure and physicochemical properties) with a specific environmental endpoint, these models can estimate the behavior of a new or untested compound like this compound. A number of computational tools and platforms, such as the EPA's EPI Suite™ (Estimation Programs Interface), the OECD QSAR Toolbox, and various machine learning-based prediction platforms, can be utilized for this purpose. nih.govnih.gov

Biodegradability Prediction:

The biodegradability of this compound can be assessed using QSAR models that have been trained on datasets of compounds with known biodegradation outcomes (e.g., "readily biodegradable" or "not readily biodegradable"). acs.orgnih.gov These models often use molecular fragments, topological indices, and electronic properties as descriptors. The presence of multiple chloro-aromatic moieties in the target molecule would likely lead to a prediction of slow biodegradation, as these structures are known to be recalcitrant to microbial degradation. nih.gov

Other Environmental Parameters: